1-amino-N-[(3R,4S)-4-propan-2-yl-1-pyrimidin-2-ylpyrrolidin-3-yl]cyclopropane-1-carboxamide
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Overview
Description
1-amino-N-[(3R,4S)-4-propan-2-yl-1-pyrimidin-2-ylpyrrolidin-3-yl]cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 1-amino-N-[(3R,4S)-4-propan-2-yl-1-pyrimidin-2-ylpyrrolidin-3-yl]cyclopropane-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the pyrimidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
1-amino-N-[(3R,4S)-4-propan-2-yl-1-pyrimidin-2-ylpyrrolidin-3-yl]cyclopropane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent against cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but it often involves binding to active sites and inhibiting or modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar compounds include other cyclopropane carboxamide derivatives and pyrrolidine-pyrimidine hybrids. What sets 1-amino-N-[(3R,4S)-4-propan-2-yl-1-pyrimidin-2-ylpyrrolidin-3-yl]cyclopropane-1-carboxamide apart is its unique combination of these structural motifs, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-amino-N-[(3R,4S)-4-propan-2-yl-1-pyrimidin-2-ylpyrrolidin-3-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-10(2)11-8-20(14-17-6-3-7-18-14)9-12(11)19-13(21)15(16)4-5-15/h3,6-7,10-12H,4-5,8-9,16H2,1-2H3,(H,19,21)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZHRSDRUPCDLQ-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C2(CC2)N)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2(CC2)N)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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